2-(Difluoromethoxy)-4,6-dimethoxybenzoicacid
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Overview
Description
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is an organic compound characterized by the presence of difluoromethoxy and dimethoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid typically involves multiple steps, including etherification, nitrification, hydrolysis, and reduction. One common method starts with the etherification of a suitable precursor, followed by nitrification to introduce nitro groups. Subsequent hydrolysis and reduction steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, cost, and environmental impact. The process involves using high-yield reactions and minimizing waste. For example, the use of efficient catalysts and environmentally friendly solvents can enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted benzoic acids and related fluorinated aromatic compounds .
Uniqueness
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is unique due to the presence of both difluoromethoxy and dimethoxy groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity compared to other similar compounds .
Conclusion
2-(Difluoromethoxy)-4,6-dimethoxybenzoic acid is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactions and interactions, making it a valuable building block in the synthesis of complex molecules and the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H10F2O5 |
---|---|
Molecular Weight |
248.18 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O5/c1-15-5-3-6(16-2)8(9(13)14)7(4-5)17-10(11)12/h3-4,10H,1-2H3,(H,13,14) |
InChI Key |
HNGOQTDNDFOGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC(F)F)C(=O)O)OC |
Origin of Product |
United States |
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